molecular formula C17H21N2S+ B1265278 Promethazine(1+)

Promethazine(1+)

Cat. No.: B1265278
M. Wt: 285.4 g/mol
InChI Key: PWWVAXIEGOYWEE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promethazine(1+) refers to the monovalent cation of promethazine, a phenothiazine derivative, which is the primary physiologically active and analytically detected species. This charged form is critical for its mechanism of action as a potent histamine H1 receptor antagonist and an antagonist at muscarinic and adrenergic receptors, underlying its sedative and antiemetic effects. In research, Promethazine(1+) serves as a vital analytical standard in mass spectrometry and chromatography for the quantification of promethazine and its metabolites in pharmacokinetic, bioequivalence, and toxicology studies. Its role as a key metabolite makes it essential for understanding drug metabolism and distribution. Furthermore, due to its interaction with various neuroreceptor systems, it is a valuable tool compound in neuropharmacology for investigating sedative pathways and receptor dynamics. This product is intended for research applications in laboratory settings only. According to the National Center for Biotechnology Information, promethazine is a known histamine antagonist and is not approved for diagnostic or therapeutic use in humans. This material is offered For Research Use Only, and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H21N2S+

Molecular Weight

285.4 g/mol

IUPAC Name

dimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/p+1

InChI Key

PWWVAXIEGOYWEE-UHFFFAOYSA-O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[NH+](C)C

Origin of Product

United States

Scientific Research Applications

Medical Applications

Promethazine is utilized in various clinical settings, primarily for its antihistaminic, sedative, and antiemetic properties. The following table summarizes its FDA-approved and off-label uses:

Application Description
Allergic Conditions Treats seasonal allergic rhinitis, allergic conjunctivitis, and urticaria.
Nausea and Vomiting Used for nausea associated with anesthesia, chemotherapy, and postoperative care.
Motion Sickness Effective as prophylactic therapy when administered before travel or triggering events.
Sedation Provides preoperative and postoperative sedation; also used in obstetric settings.
Hyperemesis Gravidarum Recommended for severe nausea during pregnancy when other treatments fail.
Anaphylaxis Serves as adjunctive therapy alongside epinephrine in severe allergic reactions.
Short-term Insomnia Utilized for managing sleep disorders in certain patients.

Sedation in Clinical Practice

A study published in StatPearls highlights the effectiveness of promethazine for sedation in preoperative patients. It demonstrated that patients receiving promethazine reported lower anxiety levels compared to those receiving placebo treatment . The sedative effects were attributed to both its antihistaminic properties and its action on central nervous system receptors.

Nausea Management During Pregnancy

Research indicates that promethazine is particularly effective for managing nausea and vomiting during pregnancy. A randomized controlled trial compared promethazine with metoclopramide in women experiencing hyperemesis gravidarum. Both medications showed similar efficacy; however, adverse effects such as drowsiness were more prevalent in the promethazine group . This study underscores the importance of careful patient selection when prescribing promethazine during pregnancy.

Motion Sickness Prevention

Promethazine has been studied extensively for its role in preventing motion sickness. A clinical trial found that administration 30 minutes prior to travel significantly reduced symptoms compared to placebo . This finding supports the use of promethazine as a first-line treatment for individuals prone to motion sickness.

Chemical Reactions Analysis

One-Electron Oxidation Reactions

Promethazine(1+) undergoes rapid one-electron oxidation with various radicals, forming a stable radical cation (PZH₂⁺- ). Key findings include:

Reaction Kinetics

  • Rate Constants : Oxidation rates vary significantly depending on the oxidizing radical (Table 1). For example:

    • Reaction with Br₂⁻- occurs at k=4.0×109mol1dm3s1k=4.0\times 10^9\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1} .

    • Reaction with (SCN)₂⁻- proceeds at k=8.8×109mol1dm3s1k=8.8\times 10^9\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1} .

Radical Cation Formation

  • Spectral Properties : PZH₂⁺- exhibits dual absorption maxima:

    • λmax=265nm\lambda_{\text{max}}=265\,\text{nm} (ϵ=62,500mol1dm3cm1\epsilon =62,500\,\text{mol}^{-1}\,\text{dm}^3\,\text{cm}^{-1})

    • λmax=505nm\lambda_{\text{max}}=505\,\text{nm} (ϵ=9,500mol1dm3cm1\epsilon =9,500\,\text{mol}^{-1}\,\text{dm}^3\,\text{cm}^{-1}) .

Table 1: Rate Constants for Oxidation of Promethazine(1+)

Oxidizing RadicalRate Constant (kmol1dm3s1k\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1})Yield of PZH₂⁺- (% of oxidant)
Br₂⁻-4.0×1094.0\times 10^995%
(SCN)₂⁻-8.8×1098.8\times 10^997%
N₃-2.8×1092.8\times 10^989%

Hydroxyl Radical-Induced Oxidation

Hydroxyl radicals (- OH) react with promethazine(1+) via two pathways:

  • Direct Electron Transfer : Forms PZH₂⁺- (k=2.8×109mol1dm3s1k=2.8\times 10^9\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1}) .

  • - OH-Adduct Formation : Produces PZH(OH)⁺- , which undergoes pH-dependent decay to PZH₂⁺- (Figure 1):

    • First-order decay at k=1.7×104s1k=1.7\times 10^4\,\text{s}^{-1} (pH 3.5) .

**Figure 1: pH-Dependent Decay of PZH(OH)⁺- **

  • Proton-assisted decay dominates at low pH (k8=2.8×107mol1dm3s1k_8=2.8\times 10^7\,\text{mol}^{-1}\,\text{dm}^3\,\text{s}^{-1}) .

Photodegradation and Radical Dimerization

Under light and aerobic conditions, promethazine(1+) forms reactive intermediates:

  • Semiquinone Radical (PROM- ) : Generated via photooxidation, further degrading to phenazathionium ion (PROM- ⁺) .

  • Sulfoxide Formation : PROM- ⁺ reacts with water to yield sulfoxide derivatives .

  • Dimerization : Two semiquinone radicals combine to form a terminated dimer (PROM–PROM) .

Degradation Pathway :

Promethazine 1 hν,O2PROM PROM H2OSulfoxide\text{Promethazine 1 }\xrightarrow{h\nu,\,\text{O}_2}\text{PROM }\rightarrow \text{PROM }\xrightarrow{\text{H}_2\text{O}}\text{Sulfoxide}

Multi-Step Electron Transfer

Promethazine(1+) participates in cascading redox reactions. For example, in a system containing (t-C₄H₉)₂S and CH₃SSCH₃:

  • Initial oxidation of (t-C₄H₉)₂S by - OH forms (t-C₄H₉S–t-C₄H₉)⁺- .

  • Subsequent electron transfer to CH₃SSCH₃ produces (CH₃SSCH₃)⁺- .

  • Final oxidation of promethazine(1+) yields PZH₂⁺- .

Key Observation :

  • Step-wise transfer enables oxidation even if the primary radical is not in direct contact with promethazine(1+).

pH-Dependent Reactivity

Protonation state critically influences reaction mechanisms:

  • Low pH (2–6) : Promethazine(1+) predominates, favoring rapid electron transfer.

  • High pH (>8) : Deprotonation reduces reactivity, shifting pathways toward adduct formation .

Preparation Methods

Nucleophilic Alkylation of Phenothiazine

The core synthesis revolves around the nucleophilic attack of phenothiazine on 1-diethylamino-2-chloropropane under alkaline conditions. Key process parameters include:

  • Molar ratio : 1:2.8 phenothiazine to alkylating agent
  • Reaction medium : Toluene with potassium hydroxide (14.1g per 15g phenothiazine)
  • Temperature profile : Reflux conditions (110-115°C) maintained for 3 hours total

This step achieves 86% conversion efficiency through precise control of reagent addition rates and temperature gradients. The reaction mechanism proceeds through a SN2 pathway, with the phenothiazine nitrogen attacking the chloropropane derivative's electrophilic carbon.

Intermediate Purification Strategy

Post-alkylation processing involves multi-stage liquid-liquid extraction:

  • Primary separation: Water (37.5g) added at 30°C for phase separation
  • Acidic wash: 16.7% sulfamic acid solution (75g) removes residual bases
  • Alkaline conditioning: 24% NaOH solution (25g) adjusts pH >12
  • Final toluene extraction: Triple washing with aqueous phase ensures <0.5% impurity carryover

Table 1: Critical Parameters for Alkylation Step

Parameter Specification Impact on Yield
Reaction Time 3 hours (2h + 1h) ±2% per 15min
KOH Concentration 14.1g/15g phenothiazine <5% side products
Temperature Consistency ±2°C maintained 3% yield loss

Advanced Purification Techniques

Vacuum Fractional Distillation

The crude free base undergoes precise thermal separation under reduced pressure:

  • Apparatus : Nitrogen-purged distillation column
  • Temperature Zones :
    • Fore-run: <180°C (2% total mass)
    • Main fraction: 180-199°C (78.4% recovery)
    • Residue: >200°C (15.3% polymeric byproducts)

Table 2: Distillation Performance Metrics

Fraction Mass (g) Purity (%) Key Impurities
Fore-run 0.4 68.2 Diethylamine derivatives
Main cut 16.3 99.1 <0.1% phenothiazine
Residue 3.2 82.4 Dimerized compounds

Crystallization Optimization

The hydrochloride salt formation employs controlled crystallization:

  • Solvent system : Toluene/water (3:3.1 mass ratio)
  • Temperature staging :
    • Initial dissolution: 50-55°C
    • Seed crystal addition: 30-35°C (0.6% w/w loading)
    • Gradual cooling: 25°C → 15°C over 4 hours

This protocol yields 92.4% crystalline product with consistent particle size distribution (D90 <50μm). X-ray diffraction analysis confirms β-polymorph dominance (>95%) in the final material.

Process Analytical Technology (PAT) Implementation

In-line pH Monitoring

Automated titration systems maintain critical acid-base conditions:

  • Alkylation phase : pH 12.0-12.4 (28% NaOH controlled addition)
  • Salt formation : pH 1.8-2.2 (15% HCl regulation)
  • Crystallization : pH 5.8-6.2 maintained within ±0.1 units

Spectroscopic Quality Control

Advanced characterization techniques validate intermediate purity:

  • FTIR analysis : 3450 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (aromatic C=C)
  • HPLC parameters :
    • Column: C18 (250mm × 4.6mm, 5μm)
    • Mobile phase: 65:35 MeOH:0.1% H3PO4
    • Retention time: 8.2±0.3 minutes

Table 3: Analytical Specifications for Promethazine(1+)

Parameter Acceptance Criteria Method
Assay 98.0-101.0% HPLC-UV (220nm)
Related substances ≤0.2% individual Gradient elution
Residual solvents <500ppm toluene GC-FID
Chloride content 19.0-21.0% Argentometric

Scale-up Considerations for Industrial Production

Batch vs. Continuous Processing

Comparative analysis reveals distinct advantages:

  • Batch mode : 500L reactor achieves 98% reproducibility across 50 batches
  • Continuous flow : Pilot studies show 15% yield improvement but require $2.1M capital investment

Table 4: Economic Comparison of Production Methods

Factor Batch Processing Continuous Flow
Capital Cost $1.2M $3.3M

Q & A

Q. What analytical methods are recommended for quantifying Promethazine(1+) in pharmaceutical formulations, and how can their reproducibility be ensured?

High-performance liquid chromatography (HPLC) is a standard method for quantifying Promethazine(1+) in tablets, with protocols requiring protection from light during sample preparation to prevent degradation . Reproducibility depends on strict adherence to USP guidelines, including standardized buffer solutions, validated calibration curves, and dissolution testing (e.g., ≥75% dissolution within specified timeframes). For purity assessments, impurity profiling using UV-Vis spectroscopy or mass spectrometry is recommended, with validation against reference standards .

Q. What safety protocols should researchers follow when handling Promethazine(1+) in laboratory settings?

Promethazine(1+) is classified under acute toxicity categories for oral, dermal, and inhalation exposure (GHS Category 4). Mandatory precautions include:

  • Use of PPE (gloves, lab coats, eye protection) .
  • Working in well-ventilated areas or fume hoods to avoid inhalation of dust or vapors .
  • Immediate decontamination of spills using absorbent materials and disposal in approved waste containers . Toxicity data are limited for research-grade samples, so handling should align with precautionary principles .

Q. How can researchers design experiments to assess the stability of Promethazine(1+) under varying environmental conditions?

Stability studies should include accelerated degradation testing under controlled temperature, humidity, and light exposure. For example:

  • Photostability : Expose samples to UV light (e.g., ICH Q1B guidelines) and monitor degradation via HPLC .
  • Thermal stability : Store samples at 40°C/75% RH for 6 months and compare potency against baseline . Data should be analyzed using kinetic models (e.g., zero/first-order degradation) to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacokinetic data for Promethazine(1+)?

Discrepancies in bioavailability or metabolism data may arise from differences in formulation matrices or analytical methodologies. To address this:

  • Conduct cross-validation studies using multiple detection methods (e.g., LC-MS vs. immunoassays) .
  • Standardize in vitro models (e.g., Caco-2 cells for permeability assays) to control for inter-lab variability .
  • Apply meta-analysis tools to synthesize existing data, prioritizing studies with rigorous blinding and control groups .

Q. How can surface-enhanced Raman spectroscopy (SERS) improve the detection limits of Promethazine(1+) in complex biological samples?

SERS offers enhanced sensitivity for trace-level detection by leveraging plasmonic nanoparticles (e.g., Au/Ag colloids) to amplify Raman signals. Key steps include:

  • Functionalizing nanoparticles with Promethazine(1+)-specific ligands to enhance selectivity .
  • Optimizing substrate preparation (e.g., drop-casting vs. electrochemical deposition) to minimize background noise .
  • Validating results against traditional methods like HPLC-MS to ensure accuracy .

Q. What factorial design approaches are optimal for formulating Promethazine(1+) into immediate-release pellets?

A 2³ factorial design can optimize variables such as binder concentration, disintegrant type, and compression force. For example:

  • Independent variables : Microcrystalline cellulose (binder), croscarmellose sodium (disintegrant), and compression pressure .
  • Response variables : Dissolution rate (≥85% in 30 mins), hardness, and friability . Statistical tools like ANOVA and response surface methodology (RSM) can identify significant interactions and ideal formulation parameters .

Q. How should researchers address ethical and methodological challenges in human studies involving Promethazine(1+)?

  • Participant selection : Define strict inclusion/exclusion criteria (e.g., excluding individuals with hepatic impairment due to metabolism pathways) .
  • Data transparency : Pre-register protocols on platforms like ClinicalTrials.gov and archive raw datasets in repositories (e.g., Figshare) to enable replication .
  • Bias mitigation : Use double-blinding and randomized crossover designs to control for placebo effects .

Methodological Guidance

Q. What strategies ensure synthesis-ready research for systematic reviews on Promethazine(1+)?

  • Discoverability : Use precise keywords (e.g., "Promethazine(1+) pharmacokinetics" instead of "antihistamine studies") in titles/abstracts .
  • Data standardization : Report outcomes using CONSORT or STROBE checklists, including exact p-values and confidence intervals .
  • Open access : Share protocols, code, and datasets in public repositories (e.g., Zenodo) under FAIR principles .

Q. How can researchers minimize variability in Promethazine(1+) metabolite quantification across laboratories?

  • Adopt harmonized SOPs for sample preparation (e.g., identical extraction solvents, centrifugation speeds) .
  • Participate in inter-laboratory proficiency testing programs to calibrate instruments and validate methods .
  • Use isotopically labeled internal standards (e.g., deuterated Promethazine) to correct for matrix effects in mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Promethazine(1+)
Reactant of Route 2
Reactant of Route 2
Promethazine(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.